Ethyl 6-fluoro-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-fluoro-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C17H15FN2O3S and its molecular weight is 346.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activities
Ethyl 6-fluoro-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate, as part of the broader class of quinoline derivatives, has been extensively researched for its potential in medical and biochemical applications. Studies have focused on the synthesis and antibacterial activities of these compounds, exploring their effectiveness against a range of bacterial strains. For example, research has shown that certain quinoline derivatives exhibit significant antibacterial activity, outperforming established antibiotics like oxolinic acid against both Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980). Further, modifications to the quinoline structure have led to derivatives with potent in vitro antibacterial activity, particularly against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990).
Antimicrobial and Antifungal Agents
The chemical versatility of quinoline derivatives allows for the synthesis of compounds with varied biological activities. Research into these derivatives has extended into their use as antimicrobial and antifungal agents. Specific studies have identified compounds within this class that demonstrate broad-spectrum antimicrobial efficacy, highlighting their potential as novel therapeutic agents against resistant microbial strains (Desai, Shihora, & Moradia, 2007). These findings are significant in the context of increasing antimicrobial resistance, positioning this compound derivatives as potential candidates for the development of new antimicrobial and antifungal therapies.
Potential in Cancer Research
Further to their antibacterial and antifungal applications, some quinoline derivatives have been explored for their potential in cancer research. Specific compounds have demonstrated cytotoxic activity against various human cancer cell lines, suggesting a promising avenue for the development of novel anticancer agents. For instance, a study highlighted the potent cytotoxic activity of certain quinazolinone-based derivatives against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells, showcasing the potential of these compounds in targeting diverse cancer types (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Properties
IUPAC Name |
ethyl 6-fluoro-2-oxo-4-(thiophen-2-ylmethylamino)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-2-23-17(22)14-15(19-9-11-4-3-7-24-11)12-8-10(18)5-6-13(12)20-16(14)21/h3-8H,2,9H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOVATULBYXJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.